molecular formula C22H16F2N4O2S B3494944 (3-Fluorophenyl)methyl 3-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoate

(3-Fluorophenyl)methyl 3-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoate

Cat. No.: B3494944
M. Wt: 438.5 g/mol
InChI Key: CQWZJXBFPZJABZ-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)methyl 3-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoate is a complex organic compound that features a combination of fluorinated aromatic rings, a tetrazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)methyl 3-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoate typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the tetrazole intermediate with (2-fluorophenyl)methyl chloride in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the benzoic acid derivative with the (3-fluorophenyl)methyl group using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the aromatic rings, leading to the formation of amines or reduced aromatic systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced aromatic systems

    Substitution: Halogenated or nucleophile-substituted derivatives

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: Its fluorinated aromatic rings and tetrazole moiety could be useful in the development of advanced materials with unique electronic or photonic properties.

    Biological Research: The compound can be used as a probe to study biological pathways involving sulfanyl and tetrazole groups.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)methyl 3-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoate depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The fluorinated aromatic rings and tetrazole moiety are likely involved in the binding interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluorophenyl)methyl 3-[5-[(2-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzoate
  • (3-Fluorophenyl)methyl 3-[5-[(2-bromophenyl)methylsulfanyl]tetrazol-1-yl]benzoate
  • (3-Fluorophenyl)methyl 3-[5-[(2-methylphenyl)methylsulfanyl]tetrazol-1-yl]benzoate

Uniqueness

The presence of fluorine atoms in (3-Fluorophenyl)methyl 3-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoate imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

(3-fluorophenyl)methyl 3-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N4O2S/c23-18-8-3-5-15(11-18)13-30-21(29)16-7-4-9-19(12-16)28-22(25-26-27-28)31-14-17-6-1-2-10-20(17)24/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWZJXBFPZJABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=NN2C3=CC=CC(=C3)C(=O)OCC4=CC(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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